molecular formula C6H11N3O2 B13184205 3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol

3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol

Cat. No.: B13184205
M. Wt: 157.17 g/mol
InChI Key: UOINHCXUNOCZNS-UHFFFAOYSA-N
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Description

3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol typically involves the reaction of 3-aminopyrazole with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or water .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

3-(3-aminopyrazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C6H11N3O2/c7-6-1-2-9(8-6)3-5(11)4-10/h1-2,5,10-11H,3-4H2,(H2,7,8)

InChI Key

UOINHCXUNOCZNS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC(CO)O

Origin of Product

United States

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